BCN-PEG1-Val-Cit-PABC-OH is a specialized compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound features a unique combination of functional groups, including a terminal bicyclo[6.1.0]nonyne (BCN) group, polyethylene glycol (PEG), and a valine-citrulline (Val-Cit) dipeptide linked to para-aminobenzoic acid (PAB). Its design allows for selective cleavage by cathepsin B, an enzyme that is often overexpressed in certain cancer types, facilitating targeted drug delivery.
The synthesis of BCN-PEG1-Val-Cit-PABC-OH involves several key steps:
This multi-step synthesis can be optimized for industrial production using automated peptide synthesizers to ensure high yield and purity .
The molecular formula of BCN-PEG1-Val-Cit-PABC-OH is , with a molecular weight of approximately 670.81 g/mol. The compound's structure includes:
BCN-PEG1-Val-Cit-PABC-OH participates in several significant chemical reactions:
These reactions are typically conducted under mild conditions to preserve sensitive functional groups.
The mechanism of action for BCN-PEG1-Val-Cit-PABC-OH primarily revolves around its role in ADCs. Upon internalization into target cells, the compound undergoes cleavage by cathepsin B, which releases the cytotoxic drug linked via the Val-Cit dipeptide. This process allows for targeted delivery of chemotherapeutic agents directly into cancer cells while minimizing systemic toxicity .
BCN-PEG1-Val-Cit-PABC-OH exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical research and drug development .
BCN-PEG1-Val-Cit-PABC-OH is predominantly utilized in:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2